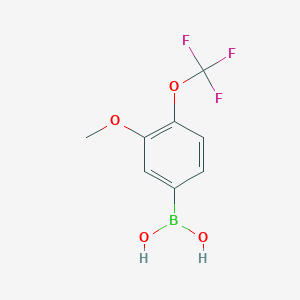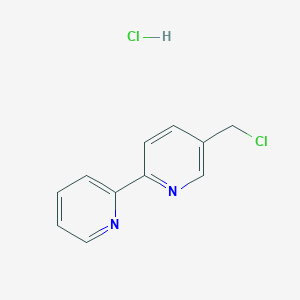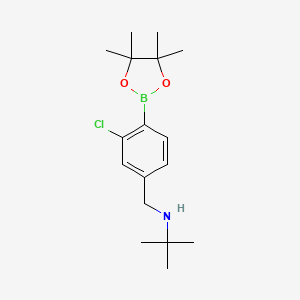
1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dimethoxyphenethylamine” is an aromatic ether and is an analogue of dopamine (3,4-dihydroxyphenethylamine), with a substitution of the hydroxy groups with methoxy groups . “3,4-Dimethoxyphenol” is another compound with methoxy substituents at the 3- and 4-positions .
Molecular Structure Analysis
The molecular formula of “3,4-Dimethoxyphenethylamine” is C10H15NO2 , and that of “3,4-Dimethoxyphenol” is C8H10O3 .Physical And Chemical Properties Analysis
The average mass of “3,4-Dimethoxyphenethylamine” is 181.232 Da , and that of “3,4-Dimethoxyphenol” is 154.163 Da .科学的研究の応用
Synthesis and Derivative Formation
The scientific research into the chemical compound 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and related compounds, focuses primarily on their synthesis and potential applications in various fields such as medicinal chemistry, organic chemistry, and materials science. This compound belongs to a class of chemicals that are often investigated for their biological activities and potential use in drug development.
One study details the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, which is a critical step in synthesizing heterocyclic derivatives with potential biological activities. This process involves developing a new method to prepare the corresponding 2,6-dimethoxy derivative, suggesting a mechanism for intramolecular transetherification requiring the simultaneous transfer of a hydrogen and a methyl group (Janin et al., 1999).
Structural Analysis and Molecular Properties
Further research has explored the molecular structures of related compounds to understand their potential applications better. Studies such as the one on N-Aryl-Substituted 3-hydroxypyridin-4-ones reveal insights into their crystal structures and hydrogen-bonded dimeric pairs, which could inform their use in molecular design and pharmaceutical applications (Burgess et al., 1998).
Metalloenzyme Inhibition by Iron Chelators
The design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones delve into the structure-activity relationship between ligand chemistry and the inhibitory activity of iron-containing metalloenzymes. This research indicates the importance of molecular dimensions and lipophilicity in the effectiveness of these compounds as enzyme inhibitors, highlighting their potential in medicinal chemistry (Liu et al., 2002).
Electrochemical Studies and Applications
Electroreduction studies of compounds like lichexanthone provide insights into their reduction mechanisms, which involve one-electron transfers leading to radical anion formation. These findings could have implications for developing novel electrochemical sensors or catalysts based on similar compounds (Carvalho et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-13(18)10-16(19)17(11)7-6-12-4-5-14(20-2)15(9-12)21-3/h4-5,8-10,18H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOREUHDACLPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)


![4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2644024.png)


![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)
![3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2644029.png)
![1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B2644032.png)
![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)
